molecular formula C7H8ClN B1589981 2-Chloro-4,6-dimethylpyridine CAS No. 30838-93-8

2-Chloro-4,6-dimethylpyridine

Cat. No.: B1589981
CAS No.: 30838-93-8
M. Wt: 141.6 g/mol
InChI Key: COVGXNSRDOYAJD-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethylpyridine is an organic compound with the molecular formula C7H8ClN. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and two methyl groups at the fourth and sixth positions. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4,6-dimethylpyridine can be synthesized through several methods. One common approach involves the chlorination of 4,6-dimethylpyridine using phosphorus oxychloride (POCl3) as the chlorinating agent. The reaction is typically carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as the purification of the starting materials, controlled addition of reagents, and efficient removal of by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,6-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Products include 2-amino-4,6-dimethylpyridine, 2-thio-4,6-dimethylpyridine, and 2-alkoxy-4,6-dimethylpyridine.

    Oxidation: Products include this compound-3-carboxylic acid and this compound-3-aldehyde.

    Reduction: Products include 2-chloro-4,6-dimethylpiperidine.

Scientific Research Applications

2-Chloro-4,6-dimethylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor agonists.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.

    Industry: It is used in the production of agrochemicals, dyes, and pigments

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-dimethylpyridine depends on its specific application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

    2-Chloro-4,6-dimethylpyrimidine: Similar in structure but contains a nitrogen atom at the third position instead of a carbon atom.

    2-Chloro-4,6-dimethylpyridine-3-carbonitrile: Contains a cyano group at the third position.

    4,6-Dimethylpyridine-2,3-dicarbonitrile: Contains two cyano groups at the second and third positions

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-4,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-5-3-6(2)9-7(8)4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVGXNSRDOYAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500794
Record name 2-Chloro-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30838-93-8
Record name 2-Chloro-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4,6-dimethylpyridine
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Synthesis routes and methods I

Procedure details

2-Amino-4,6-dimethyl-pyridine (4 g, 32.7 mmol) was dissolved in conc. hydrochloric acid (50 mL) and cooled to 0° C. A solution of sodium nitrite (3.39 g, 49.1 mmol) in water (20 mL) was added dropwise, followed by a solution of sodium chloride (3.8 g, 65 mmol) in water (20 mL). The mixture was stirred for 30 min. then basified with 20% sodium hydroxide solution and extracted with ethyl acetate. The combined extracts were washed with brine, dried over sodium sulfate and concentrated in vacuo to give a residue which was purified by column chromatography on silica gel (60-120 mesh) using 5% ethyl acetate/petroleum ether as eluent to afford 2-chloro-4,6-dimethyl-pyridine (1 g, 22%) as a solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.39 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-4,6-dimethylpyridine (90 g, 0.736 mol) and sodium chloride (216 g, 3.69 mol) in concentrated hydrochloric acid (720 mL) was cooled to between −15 and −20° C. A solution of sodium nitrite (71.2 g, 1.03 mol) in water (135 mL) was added over 30 min. More sodium chloride (216 g, 3.69 mol) was added and the reaction mixture was allowed to warm to ambient temperature and stirred for 1 h. The reaction mixture was basified with solid bicarbonate (700 g) and extracted with dichloromethane (1 L), filtered and the two phases separated. The organic layer was concentrated in vacuo and the crude purified by flash column chromatography over silica gel (100-200 mesh) with 20% dichloromethane in petroleum ether as eluent to afford 2-chloro-4,6-dimethylpyridine (40 g, 38%) as a solid.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
216 g
Type
reactant
Reaction Step One
Quantity
720 mL
Type
solvent
Reaction Step One
Quantity
71.2 g
Type
reactant
Reaction Step Two
Name
Quantity
135 mL
Type
solvent
Reaction Step Two
Quantity
216 g
Type
reactant
Reaction Step Three
Quantity
700 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of 2-chloro-4,6-dimethylpyridine and how have these been studied?

A: While the provided abstract mentioning this compound does not offer specific structural data, the paper focusing on 2-hydroxy-4,6-dimethylpyridine-3-carbonitrile and this compound-3-carbonitrile offers insights. [] Researchers used Density Functional Theory (DFT) calculations with the B3LYP/6-31G* method to optimize the structures of these compounds in gas and aqueous solutions. [] This computational approach helps determine bond lengths, angles, and overall molecular geometry. Further analysis of vibrational frequencies, atomic charges, and dipole moments contributes to understanding the compound's behavior and potential interactions. []

Q2: How does the presence of aqueous solution impact the properties of this compound-3-carbonitrile?

A: The study employed the Integral Equation Formalism of the Polarizable Continuum Model (IEFPCM) with the Self Consistent Reaction Field (SCRF) method to simulate the impact of an aqueous environment on the compound. [] This allowed researchers to investigate how solvent interactions influence the compound's structure, charge distribution, and overall stability. These findings provide crucial information for understanding the compound's behavior in biological systems, where water is a primary solvent.

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